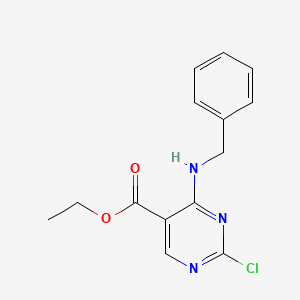
Sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, is an organosulfur compound characterized by the presence of a sulfoximine functional group This compound is notable for its unique chemical structure, which includes a sulfoximine moiety bonded to a 4-chlorophenyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, typically involves the following steps:
Formation of Sulfoximine Moiety: The initial step involves the oxidation of a sulfide precursor to form a sulfoximine intermediate. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Introduction of 4-Chlorophenyl Group: The sulfoximine intermediate is then reacted with a 4-chlorophenyl halide (e.g., 4-chlorophenyl chloride) in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Introduction of Trifluoromethyl Group:
Industrial Production Methods
Industrial production of sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, undergoes various chemical reactions, including:
Oxidation: The sulfoximine moiety can be further oxidized to form sulfonimidates or sulfonamides using strong oxidizing agents.
Reduction: Reduction of the sulfoximine group can yield sulfides or sulfoxides, depending on the reducing agent and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfonimidates, sulfonamides.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, has a wide range of scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of novel therapeutic agents, particularly for its ability to modulate biological targets.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its unique chemical properties.
Material Science:
Mecanismo De Acción
The mechanism of action of sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, involves its interaction with specific molecular targets and pathways. The sulfoximine moiety can form strong interactions with biological macromolecules, leading to modulation of their activity. The 4-chlorophenyl and trifluoromethyl groups contribute to the compound’s overall reactivity and specificity, enhancing its effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Sulfoximine, S-(4-methylphenyl)-S-(trifluoromethyl)-: Similar structure but with a methyl group instead of a chlorine atom.
Sulfoximine, S-(4-chlorophenyl)-S-(methyl)-: Similar structure but with a methyl group instead of a trifluoromethyl group.
Sulfoximine, S-(4-chlorophenyl)-S-(ethyl)-: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
Sulfoximine, S-(4-chlorophenyl)-S-(trifluoromethyl)-, is unique due to the presence of both the 4-chlorophenyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. These groups enhance the compound’s stability, reactivity, and potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C7H5ClF3NOS |
|---|---|
Peso molecular |
243.63 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-imino-oxo-(trifluoromethyl)-λ6-sulfane |
InChI |
InChI=1S/C7H5ClF3NOS/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4,12H |
Clave InChI |
LIHKYFHVIXSCIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=N)(=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11817336.png)



![Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate](/img/structure/B11817356.png)




![tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11817379.png)


![3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid](/img/structure/B11817396.png)
